Cas no 73096-40-9 (5-(2-Iodophenyl)-1H-tetrazole)

5-(2-Iodophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a 2-iodophenyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. The presence of both an iodine substituent and a tetrazole moiety enhances its reactivity, enabling use in cross-coupling reactions, such as Suzuki or Sonogashira couplings, as well as in click chemistry. Its stability and well-defined reactivity profile make it suitable for precise synthetic modifications. Additionally, the compound’s crystalline nature facilitates purification and characterization, ensuring consistent performance in research and industrial applications.
5-(2-Iodophenyl)-1H-tetrazole structure
5-(2-Iodophenyl)-1H-tetrazole structure
Product Name:5-(2-Iodophenyl)-1H-tetrazole
CAS No:73096-40-9
MF:C7H5IN4
MW:272.045872449875
MDL:MFCD07779116
CID:59429
PubChem ID:87560810
Update Time:2025-10-25

5-(2-Iodophenyl)-1H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Iodophenyl)-1H-tetrazole
    • 5-(2-iodophenyl)-2H-tetrazole
    • 1H-Tetrazole,5-(2-iodophenyl)- (9CI)
    • 5-(o-Iodophenyl)tetrazole
    • 5-(2-iodophenyl)-2H-1,2,3,4-tetrazole
    • 2H-Tetrazole,5-(2-iodophenyl)-
    • NE26483
    • VZ29883
    • I0735
    • 5-(2-iodanylphenyl)-2H-1,2,3,4-tetrazole
    • A837712
    • 096I409
    • Z969560468
    • 3-Methylbutyl 7,8-dim
    • AKOS015906209
    • SCHEMBL3397464
    • MFCD07779116
    • AS-48235
    • FT-0659667
    • CS-0079880
    • 73096-40-9
    • Z939588260
    • F20513
    • DTXSID40454765
    • EN300-60308
    • AKOS026728033
    • C7H5IN4
    • BISBCDUUTDMGBR-UHFFFAOYSA-N
    • MDL: MFCD07779116
    • Inchi: 1S/C7H5IN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
    • InChI Key: BISBCDUUTDMGBR-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C1N=NNN=1

Computed Properties

  • Exact Mass: 271.95600
  • Monoisotopic Mass: 271.95589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.5

Experimental Properties

  • Density: 2.018
  • Boiling Point: 403.187°C at 760 mmHg
  • Flash Point: 197.64°C
  • Refractive Index: 1.706
  • PSA: 54.46000
  • LogP: 1.47130

5-(2-Iodophenyl)-1H-tetrazole Security Information

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Additional information on 5-(2-Iodophenyl)-1H-tetrazole

Introduction to 5-(2-Iodophenyl)-1H-tetrazole (CAS No. 73096-40-9)

5-(2-Iodophenyl)-1H-tetrazole, identified by its Chemical Abstracts Service (CAS) number 73096-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a tetrazole ring substituted with an iodinated phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound have positioned it as a valuable building block in the development of novel therapeutic agents.

The tetrazole moiety, characterized by its four-membered ring containing four nitrogen atoms, imparts distinctive electronic and steric properties to the molecule. This structural feature is particularly advantageous in medicinal chemistry, as it can influence binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug candidates. The presence of an iodophenyl group further enhances the compound's utility, providing a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high efficacy in drug design.

In recent years, 5-(2-Iodophenyl)-1H-tetrazole has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The iodine substituent on the phenyl ring allows for efficient incorporation into libraries of compounds that can be screened for inhibitory activity against specific kinases. Such libraries are instrumental in hit identification and lead optimization processes.

Moreover, the 1H-tetrazole core has demonstrated promise in the development of antimicrobial agents. Studies have highlighted its potential as a scaffold for compounds with enhanced activity against resistant bacterial strains. The iodophenyl group facilitates modifications that can fine-tune interactions with bacterial enzymes or cell wall components, leading to improved therapeutic outcomes. This underscores the compound's relevance in addressing emerging challenges in antibiotic resistance.

Recent advancements in computational chemistry have further expanded the applications of 5-(2-Iodophenyl)-1H-tetrazole. Molecular modeling studies have revealed that this compound can be engineered to interact selectively with specific protein targets by modulating its electronic properties. The iodine atom serves as a key point for tuning these interactions, enabling the design of molecules with optimized binding affinities and selectivity. Such insights are critical for reducing off-target effects and improving drug safety profiles.

The synthesis of 5-(2-Iodophenyl)-1H-tetrazole typically involves multi-step organic transformations, starting from readily available precursors such as 2-iodobenzonitrile or 2-iodobenzaldehyde. The introduction of the tetrazole ring is commonly achieved through cycloaddition reactions between alkynes and azides, followed by functional group modifications to introduce the phenyl moiety. These synthetic routes highlight the compound's accessibility and scalability, which are essential factors for industrial applications in drug development.

In conclusion, 5-(2-Iodophenyl)-1H-tetrazole (CAS No. 73096-40-9) represents a compelling scaffold with broad utility in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it indispensable in the pursuit of novel therapeutics targeting cancers, infections, and other diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is poised to grow further.

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